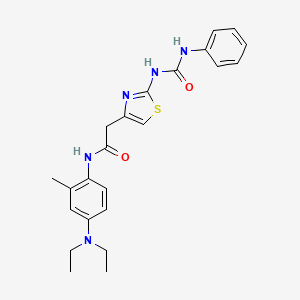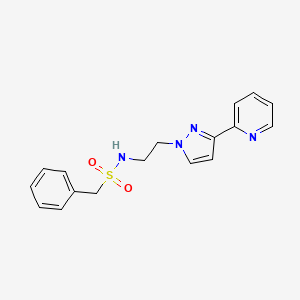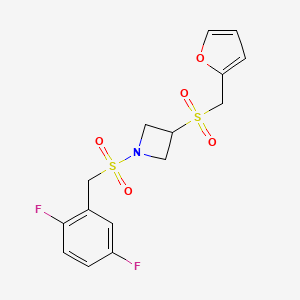
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea is not fully understood, but it is believed to act as a partial agonist at serotonin and dopamine receptors. This means that it can bind to these receptors and activate them to a certain extent, but not as strongly as a full agonist would. This partial activation may lead to a different pattern of neurotransmitter release and contribute to the unique effects of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea.
Biochemical and Physiological Effects
Studies have shown that 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea can induce changes in behavior and physiology in animal models. It has been found to increase locomotor activity, decrease anxiety-like behavior, and enhance the rewarding effects of drugs of abuse. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has also been shown to alter levels of neurotransmitters such as serotonin and dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for certain receptors in the brain. However, there are also limitations to its use. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has not been extensively studied in humans, and its effects may differ from those observed in animal models. Additionally, its partial agonist activity may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several potential directions for future research on 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its role in addiction and substance abuse, as it has been shown to enhance the rewarding effects of drugs of abuse. Further studies are needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea and its potential therapeutic applications.
Métodos De Síntesis
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea can be synthesized through a multi-step process involving the reaction of furfural with 4-methoxyphenethylamine, followed by the reaction of the resulting intermediate with pyridine-2-carboxaldehyde and urea. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has been studied for its potential use as a pharmaceutical drug due to its ability to bind to certain receptors in the brain. It has been shown to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has also been found to have an affinity for dopamine receptors, which are involved in regulating movement, motivation, and reward.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-9-7-17(8-10-19)11-13-23-21(25)24(16-20-6-4-14-27-20)15-18-5-2-3-12-22-18/h2-10,12,14H,11,13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJGIAAYKDRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)
![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)